(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
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Overview
Description
The compound “(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide” is a complex organic molecule characterized by multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of the acetylphenyl and nitrophenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Introduction: Introduction of the acetylphenyl and nitrophenyl groups through substitution reactions.
Amide Formation: Formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (10S,11R,15S,16R)-13-(4-methylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
- (10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-aminophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific functional groups and stereochemistry, which may confer unique properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H22N4O6 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C29H22N4O6/c1-16(34)17-6-11-20(12-7-17)31-28(36)24-23-15-8-18-4-2-3-5-22(18)32(23)26(25(24)29(31)37)27(35)30-19-9-13-21(14-10-19)33(38)39/h2-15,23-26H,1H3,(H,30,35)/t23-,24-,25-,26+/m0/s1 |
InChI Key |
OWMGTNRCWZOTTD-ASDGIDEWSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H]4C=CC5=CC=CC=C5N4[C@H]([C@H]3C2=O)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC5=CC=CC=C5N4C(C3C2=O)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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